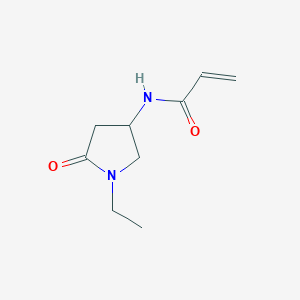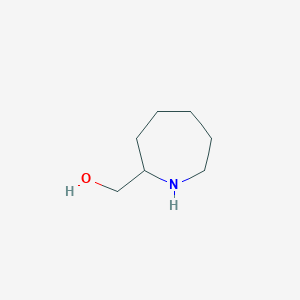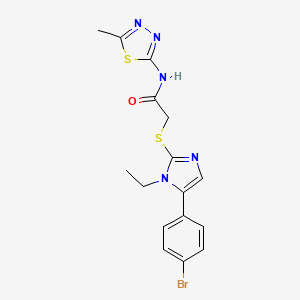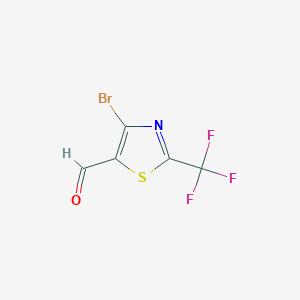
1-Ethenyl-4-phenyl-2,6-bis(propan-2-yl)pyridin-1-ium; tetrafluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-4-phenyl-2,6-bis(propan-2-yl)pyridin-1-ium; tetrafluoroboranuide is a chemical compound with potential applications in scientific research. This compound is commonly referred to as ETPPBF4 and is a derivative of pyridine. ETPPBF4 is a cationic compound that is commonly used for its unique chemical properties in various scientific research applications.
Wirkmechanismus
The mechanism of action of ETPPBF4 is not fully understood. However, it is known that this compound interacts with DNA and RNA, which may contribute to its unique properties as a fluorescent probe. Additionally, ETPPBF4 has been shown to inhibit the activity of certain enzymes, which may contribute to its potential anticancer properties.
Biochemical and Physiological Effects:
ETPPBF4 has various biochemical and physiological effects, including its ability to interact with DNA and RNA. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which may contribute to its potential anticancer properties. However, further research is needed to fully understand the biochemical and physiological effects of ETPPBF4.
Vorteile Und Einschränkungen Für Laborexperimente
ETPPBF4 has various advantages for lab experiments, including its unique chemical properties and potential applications in scientific research. However, this compound also has limitations, including its potential toxicity and the need for specialized equipment and techniques for its synthesis and purification.
Zukünftige Richtungen
There are various future directions for the study of ETPPBF4, including its potential applications in the development of new drugs and as a catalyst in organic synthesis reactions. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Further studies may also explore the potential use of ETPPBF4 as a fluorescent probe for the detection of other biomolecules besides DNA and RNA.
Synthesemethoden
ETPPBF4 can be synthesized using various methods, including the reaction of 2,6-bis(propan-2-yl)pyridine with boron trifluoride etherate. This reaction produces the desired cationic compound, which can be isolated and purified using various techniques, including chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
ETPPBF4 has various scientific research applications, including its use as a fluorescent probe for the detection of DNA and RNA. This compound is also used in the development of new drugs and as a catalyst in organic synthesis reactions. Additionally, ETPPBF4 has been studied for its potential anticancer properties.
Eigenschaften
IUPAC Name |
1-ethenyl-4-phenyl-2,6-di(propan-2-yl)pyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N.BF4/c1-6-20-18(14(2)3)12-17(13-19(20)15(4)5)16-10-8-7-9-11-16;2-1(3,4)5/h6-15H,1H2,2-5H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKLUMZCJKRPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1=CC(=CC(=[N+]1C=C)C(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2671094.png)
![3-[(Dimethylsulfamoylamino)methyl]-2-(furan-2-yl)pyridine](/img/structure/B2671095.png)


![[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2671103.png)


![1-decyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2671106.png)

![1-benzyl-2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2671108.png)
![Tert-butyl 3-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate](/img/structure/B2671109.png)
